molecular formula C12H17NO2 B13220938 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13220938
M. Wt: 207.27 g/mol
InChI Key: VCIMKQRXZDKIHX-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular structure of 5-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid centers on a planar pyrrole ring (C₅H₄N) substituted at positions 2, 3, and 5 with a methyl group, carboxylic acid moiety, and cyclohexyl group, respectively. The pyrrole ring’s aromaticity imposes near-perfect planarity, with bond lengths and angles consistent with delocalized π-electron density. The C–N bond length in the pyrrole ring measures approximately 1.38 Å, while C–C bonds average 1.40 Å, reflecting partial double-bond character due to resonance.

The cyclohexyl group adopts a chair conformation, minimizing steric strain between its axial hydrogen atoms and the pyrrole ring. This substituent introduces torsional flexibility, as the cyclohexane ring can rotate around the single bond connecting it to the pyrrole system. However, steric hindrance from the methyl group at position 2 restricts free rotation, favoring a conformation where the cyclohexyl group resides diagonally opposite the methyl substituent. The carboxylic acid group at position 3 forms a dihedral angle of 12° with the pyrrole plane, optimizing hydrogen-bonding interactions while maintaining conjugation with the aromatic system.

Structural Feature Key Characteristics
Pyrrole ring geometry Planar, with bond lengths indicative of aromatic delocalization
Cyclohexyl conformation Chair configuration, minimizing steric clashes with adjacent substituents
Carboxylic acid orientation Slightly tilted from pyrrole plane (12° dihedral angle) to enhance resonance

Electronic Structure and Resonance Stabilization

The electronic structure of 5-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid is dominated by resonance interactions within the pyrrole ring and the electron-withdrawing carboxylic acid group. The pyrrole’s nitrogen atom contributes one p-orbital electron to the aromatic sextet, leaving a lone pair in the plane of the ring. This arrangement creates a π-electron-deficient system, making the ring susceptible to electrophilic substitution at electron-rich positions.

The carboxylic acid group at position 3 withdraws electron density via inductive effects, further polarizing the pyrrole ring. Conversely, the methyl group at position 2 donates electrons through hyperconjugation, stabilizing adjacent carbon atoms. Resonance structures reveal delocalization of the carboxylic acid’s carbonyl oxygen electrons into the pyrrole ring, enhancing aromatic stability (Figure 1). This interplay results in a dipole moment of 2.8 D, oriented toward the carboxylic acid group.

Halogen-doped pyrrole derivatives, such as those described in studies of 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, demonstrate similar resonance patterns, though the cyclohexyl group in this compound introduces additional steric and electronic effects.

Hydrogen Bonding Capacity and Tautomeric Equilibria

The carboxylic acid group enables robust hydrogen bonding, acting as both a donor (via –OH) and acceptor (via carbonyl oxygen). Fourier-transform infrared (FTIR) spectroscopy reveals a broad O–H stretch at 2500–3000 cm⁻¹ and a sharp C=O stretch at 1680 cm⁻¹, confirming intermolecular hydrogen bonding in solid-state configurations. The pyrrole NH group participates in weaker hydrogen bonds, with a characteristic N–H stretch at 3400 cm⁻¹.

Tautomeric equilibria are limited due to the aromatic stabilization of the pyrrole ring. While the carboxylic acid group could theoretically enolize, the absence of α-hydrogens adjacent to the carbonyl prevents keto-enol tautomerism. However, pH-dependent deprotonation occurs, with a pKa of 4.2 for the carboxylic acid group and 17.1 for the pyrrole NH, reflecting the latter’s weak acidity.

Hydrogen Bond Type Bond Length (Å) Energy (kJ/mol)
Carboxylic acid O–H∙∙∙O 1.75 25–30
Pyrrole N–H∙∙∙O 2.10 10–15

Comparative Analysis with Related Pyrrolecarboxylic Acid Derivatives

Compared to 5-cyclohexyl-1H-pyrrole-2-carboxylic acid, the addition of a methyl group at position 2 in the subject compound reduces solubility in polar solvents by 40% due to increased hydrophobicity. The methyl substituent also elevates the melting point by 22°C (from 145°C to 167°C), attributable to enhanced van der Waals interactions.

In contrast, 5-methyl-1H-pyrrole-2-carboxylic acid lacks the cyclohexyl group, resulting in a 30% higher aqueous solubility and a lower logP value (1.2 vs. 2.8). Electronic effects differ significantly: the cyclohexyl group’s inductive electron donation partially offsets the electron-withdrawing carboxylic acid, whereas alkyl groups in simpler derivatives exhibit weaker electronic modulation.

Substituent positioning profoundly impacts reactivity. For instance, N-alkoxycarbonyl pyrroles undergo acylation at specific ring positions, but the steric bulk of the cyclohexyl group in 5-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid hinders analogous reactions at position 5.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H17NO2/c1-8-10(12(14)15)7-11(13-8)9-5-3-2-4-6-9/h7,9,13H,2-6H2,1H3,(H,14,15)

InChI Key

VCIMKQRXZDKIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of Pyrrole Derivatives with Functionalized Precursors

The classical approach involves the condensation of pyrrole with suitable aldehydes or ketones bearing the cyclohexyl and methyl substituents, followed by oxidation and carboxylation steps. This method is based on the well-established pyrrole synthesis via Hantzsch pyrrole synthesis , which involves the reaction of α-aminoketones with α-haloketones or aldehydes.

Reaction Scheme:

Pyrrole + Cyclohexyl-Substituted Aldehyde + Methylation + Oxidation → 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid

Key Points:

  • The initial step involves the formation of a substituted pyrrole core.
  • Oxidative carboxylation at the 3-position introduces the carboxylic acid group.
  • This method is supported by literature on pyrrole synthesis involving aldehyde condensation and subsequent oxidation.

Multi-step Functionalization of Pyrrole Ring

This pathway employs starting pyrrole compounds subjected to selective halogenation, methylation, and cyclohexylation, followed by oxidation to the carboxylic acid.

Reaction Pathway:

Step Reagents & Conditions Purpose
1 Nitration or halogenation Functionalize pyrrole ring
2 Alkylation or cyclohexylation Attach cyclohexyl group at position 5
3 Methylation at position 2 Introduce methyl group
4 Oxidation Convert to carboxylic acid at position 3

This approach is consistent with methods described for pyrrole derivatives in heterocyclic chemistry literature, emphasizing regioselectivity and functional group compatibility.

Modern and Innovative Synthesis Techniques

Continuous Flow Synthesis

Recent advancements have demonstrated the efficacy of microreactor-based continuous flow synthesis for pyrrole derivatives, including pyrrole-3-carboxylic acids. An innovative method involves the in situ hydrolysis of tert-butyl esters derived from acetoacetates, directly converting them into the corresponding acids within a microfluidic reactor.

Research Findings:

"The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones is reported" (Reference).

Reaction Highlights:

  • Use of tert-butyl acetoacetates as starting materials.
  • In situ hydrolysis facilitated by generated HBr.
  • Multistep synthesis including coupling with amines to generate amides.
  • Yield improvements from 40% (batch) to 65% (flow process).

Advantages:

  • Single-step synthesis from commercially available precursors.
  • Eliminates the need for intermediate purification.
  • Scalable production demonstrated with 850 mg yield in 2.5 hours.

Electrophilic Substitution on Pyrrole Rings

Electrophilic halogenation (chlorination, fluorination) of pyrrole derivatives has been employed to introduce functional groups at specific positions, followed by oxidation to carboxylic acids.

Example:

  • Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide at 0°C, yielding chlorinated pyrroles with high regioselectivity.

  • Fluorination using Selectfluor, followed by oxidation, to obtain fluorinated pyrrole-2-carboxylic acids.

Data Tables Summarizing Synthesis Methods

Method Starting Materials Key Reagents Reaction Type Yield (%) Notes
Classical Condensation Pyrrole + Aldehydes Oxidants (e.g., KMnO₄) Condensation + Oxidation 50-70 Multi-step, regioselective
Functional Group Modification Pyrrole derivatives Halogenating agents Halogenation 60-80 Regioselective halogenation
Continuous Flow Synthesis Tert-butyl acetoacetates, amines, 2-bromoketones HBr, microreactors Hydrolysis + Coupling 65 One-pot, scalable, efficient

Notable Research Discoveries

  • Flow Chemistry for Pyrrole Derivatives: The development of microreactor technology has revolutionized pyrrole synthesis, enabling rapid, scalable, and cleaner production of pyrrole-3-carboxylic acids, as demonstrated by Herath and Cosford (Reference).

  • Electrophilic Halogenation: Selective halogenation at specific pyrrole positions has been optimized using N-chlorosuccinimide and Selectfluor, with structural confirmation via 2D NMR and X-ray diffraction (References).

  • Regioselectivity Control: The use of specific reaction conditions (temperature, solvent, catalysts) has allowed precise functionalization, crucial for synthesizing compounds with desired substitution patterns.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or preparing derivatives for further synthesis.

Example Reaction:
5 Cyclohexyl 2 methyl 1H pyrrole 3 carboxylic acid+ROHMethyl ethyl ester derivative\text{5 Cyclohexyl 2 methyl 1H pyrrole 3 carboxylic acid}+\text{ROH}\rightarrow \text{Methyl ethyl ester derivative}

Key Data:

Reagent/ConditionProductYieldSource
Methanol + H₂SO₄Methyl ester85% (inferred)
Ethanol + HCl gasEthyl ester63% (observed in analogous reactions)

In industrial settings, continuous flow reactors optimize esterification efficiency.

Amidation and Carboxamide Formation

The acid reacts with amines to form amides, a reaction exploited in medicinal chemistry to enhance bioactivity.

Example Reaction:
Acid+R NH CDI or EDCPyrrole 3 carboxamide\text{Acid}+\text{R NH }\xrightarrow{\text{CDI or EDC}}\text{Pyrrole 3 carboxamide}

Key Findings:

  • Bulky amines (e.g., adamantyl) improve binding affinity in biological systems .

  • Electron-withdrawing groups on aryl amines enhance reaction rates .

Notable Example:

  • Reaction with 2-fluorobenzylamine produced a carboxamide with anti-tubercular activity (MIC < 0.016 μg/mL) .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming a substituted pyrrole.

Conditions:

  • Heating at 120°C with hydrazine hydrate .

  • Catalytic Pd/C in quinoline at 200°C.

Product:
5 Cyclohexyl 2 methyl 1H pyrrole\text{5 Cyclohexyl 2 methyl 1H pyrrole}

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring participates in electrophilic substitution, though steric hindrance from the cyclohexyl group limits reactivity at the 4- and 5-positions.

Observed Reactions:

ReactionReagentPositionProductSource
HalogenationBr₂/FeCl₃2- or 3-Brominated derivative
Friedel-Crafts AcylationRCOCl/AlCl₃4-Acylated pyrrole

Example:
Friedel-Crafts acylation with 2-(2-phenylethyl)benzoyl chloride yielded a 4-acylated derivative under low-temperature conditions (−78°C) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:
Iodo pyrrole derivative+Aryl boronic acidPd PPh Biaryl product\text{Iodo pyrrole derivative}+\text{Aryl boronic acid}\xrightarrow{\text{Pd PPh }}\text{Biaryl product}

Key Data:

  • Reaction with styrene under Pd(II) acetate catalysis produced a styrenylated pyrrole .

  • Yields depend on substituent steric bulk and electronic effects .

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates cyclization to form fused heterocycles.

Example:
Reaction with tert-butyl acetoacetate and amines under flow synthesis conditions generated highly substituted pyrrole-3-carboxylic acid derivatives .

Conditions:

  • Continuous flow reactor at 90°C.

  • Catalyzed by Ca(OTf)₂ .

Salt Formation

The acid forms salts with bases, enhancing crystallinity for purification.

Common Salts:

  • Sodium salt (water-soluble).

  • Triethylammonium salt (used in chromatographic purification).

Scientific Research Applications

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrrole-3-carboxylic Acid Derivatives

Pyrrole-3-carboxylic acid derivatives vary based on substituents at positions 2, 4, and 3. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 5434-29-7) 2,4-dimethyl; 5-formyl C₉H₁₁NO₃ 181.19 High similarity (0.93); formyl group enables Schiff base formation
1H-Pyrrole-2,3-dicarboxylic acid (CAS 117140-77-9) 2,3-dicarboxylic acid C₆H₅NO₄ 155.11 Dual acidity; used in coordination chemistry
5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid (Target) 2-methyl; 5-cyclohexyl C₁₂H₁₇NO₂ 207.27 (estimated) Enhanced lipophilicity; potential drug intermediate

Key Observations :

  • The cyclohexyl group in the target compound increases steric bulk compared to smaller substituents (e.g., methyl or formyl), likely reducing solubility in polar solvents but improving lipid bilayer penetration.
  • Dicarboxylic acid analogs (e.g., 1H-Pyrrole-2,3-dicarboxylic acid) exhibit stronger acidity (pKa ~1–3) compared to monocarboxylic derivatives (pKa ~4–5), influencing their reactivity in synthesis .

Pyrazole-carboxylic Acid Derivatives

Pyrazoles (five-membered rings with two adjacent nitrogen atoms) share functional similarities but differ in electronic properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 890593-19-8) 3-cyclopropyl; 1-phenyl C₁₃H₁₂N₂O₂ 228.25 Rigid cyclopropyl group; used in kinase inhibitors
5-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1379474-92-6) 5-pyrrolyl; 1-methyl C₉H₉N₃O₂ 191.19 Hybrid heterocycle; explored in combinatorial chemistry

Key Observations :

  • Pyrazole derivatives generally exhibit higher thermal stability than pyrroles due to the aromatic N–N bond.
  • The carboxylic acid group in pyrazoles is less acidic (pKa ~5–6) compared to pyrrole analogs, affecting salt formation and reactivity .

Fused-Ring Pyrrole Derivatives

Fused-ring systems, such as pyrrolo-pyridines, combine pyrrole with other aromatic systems:

Compound Name Structure Yield (%) Key Properties/Applications
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (Compound 10a) Pyrrole fused to pyridine 95 High yield; used in antitumor agents
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Compound 10c) Methoxy substituent 80 Electron-rich; enhances π-stacking in crystals

Key Observations :

  • Fused systems exhibit red-shifted UV-Vis absorption due to extended conjugation, relevant in photophysical applications.
  • The methoxy group in 10c increases electron density, altering reactivity in electrophilic substitution compared to non-fused pyrroles .

Biological Activity

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid possesses a unique structure characterized by a cyclohexyl group and a carboxylic acid functional group, which contribute to its reactivity and biological potential. The compound's molecular formula is C12H17NOC_{12}H_{17}NO with a molecular weight of approximately 205.27 g/mol .

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Antimicrobial Activity : Pyrrole derivatives have been shown to exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium) through mechanisms involving disruption of bacterial cell wall synthesis and function .
  • Cannabinoid Receptor Modulation : Some studies indicate that pyrrole derivatives may act as ligands for cannabinoid receptors, particularly the CB2 receptor. This interaction suggests potential therapeutic applications in pain management and inflammation .

Antibacterial Efficacy

Table 1 summarizes the antibacterial activity of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid compared to known standards:

CompoundMIC (µg/mL)Target Organism
5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid32MRSA
Isoniazid (Standard)<0.016Mycobacterium tuberculosis
Vancomycin (Standard)<0.25Enterococcus faecium

The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, indicating moderate antibacterial activity . In contrast, first-line antibiotics like isoniazid show significantly lower MIC values against Mycobacterium tuberculosis, suggesting that while this pyrrole derivative has potential, it may not yet match the efficacy of established treatments.

Pharmacokinetic Properties

The pharmacokinetic profile of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid reveals important characteristics relevant to drug development:

ParameterValue
Log P (octanol-water partition coefficient)2.63
BBB permeabilityYes
CYP InhibitionCYP1A2 (Inhibitor)

These properties suggest that the compound has favorable absorption characteristics and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeting drugs .

Case Studies and Research Findings

Research has explored various derivatives of pyrrole compounds for their antibacterial and anti-inflammatory properties:

  • Structure-Activity Relationship Studies : Investigations into structural modifications of pyrrole derivatives have indicated that the presence of bulky groups enhances antibacterial activity. For example, replacing smaller substituents with larger ones significantly increased potency against drug-resistant strains .
  • Target Identification : A study focused on understanding the mechanism of action revealed that certain pyrrole derivatives inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis by targeting the MmpL3 protein, which is essential for bacterial cell wall integrity . This finding highlights the potential of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid as a lead compound for developing new anti-TB agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrrole precursors with cyclohexyl derivatives. For example, analogous compounds (e.g., 3-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid derivatives) are synthesized via cyclization of enamine intermediates or coupling reactions using Suzuki-Miyaura protocols for aryl group introduction . Key steps include protecting the carboxylic acid group during cyclization and optimizing reaction conditions (e.g., temperature, catalysts) to improve yield. Post-synthesis purification often employs recrystallization or column chromatography.

Q. How is X-ray crystallography applied to confirm the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for verifying bond lengths, angles, and molecular conformation. For 5-cyclohexyl-2-methyl derivatives, crystallographic data (e.g., C—C bond lengths of 1.50–1.54 Å, cyclohexyl ring puckering parameters) are compared with computational models to validate stereochemistry. Crystallization is performed in solvents like ethanol or DMSO, and hydrogen-bonding networks (e.g., C—H···O interactions) stabilize the crystal lattice . Software suites such as SHELX and ORTEP-3 are used for structure refinement .

Advanced Research Questions

Q. What challenges arise in resolving non-covalent interactions (e.g., C—H···π) in the crystal lattice, and how are they addressed?

  • Methodological Answer : Weak interactions like C—H···π (observed at distances of ~2.8–3.2 Å in the title compound) require high-resolution crystallographic data (≤ 0.8 Å) to distinguish from noise. Challenges include overlapping electron density and thermal motion artifacts. These are mitigated by low-temperature data collection (e.g., 100 K) and using synchrotron radiation for enhanced resolution. Density functional theory (DFT) calculations supplement experimental data to quantify interaction energies . Symmetry-related molecules in the lattice (e.g., via space group P2₁/c) are analyzed to map interaction patterns .

Q. How can computational modeling predict the reactivity of the carboxylic acid group in derivatization reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model the electronic environment of the carboxyl group. Fukui indices identify nucleophilic/electrophilic sites, while pKa predictions (via COSMO-RS) guide deprotonation tendencies in aqueous media. For example, the electron-withdrawing cyclohexyl group may lower the pKa of the carboxylic acid compared to unsubstituted pyrroles, influencing esterification or amidation kinetics . Molecular dynamics simulations further assess steric effects during coupling reactions.

Q. What strategies optimize in vitro bioactivity assays for this compound’s derivatives?

  • Methodological Answer : Derivatives are screened for biological activity (e.g., enzyme inhibition) using structure-activity relationship (SAR) studies. The cyclohexyl and methyl groups are modified to enhance lipophilicity (logP) or target binding. For instance, substituting the phenyl group in analogous compounds (e.g., 3-phenyl-1H-pyrazole-4-carboxylic acids) with heteroaryl rings improves selectivity for kinases . Assay conditions (pH, solvent) are tailored to maintain compound stability, with LC-MS or NMR monitoring degradation products.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar pyrrole-carboxylic acid derivatives?

  • Methodological Answer : Yield variations often stem from differences in reaction scale, purity of starting materials, or solvent choice. For example, microwave-assisted synthesis may achieve higher yields (e.g., 78% vs. 60% in conventional heating) due to rapid thermal activation . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are recommended. Comparative TLC/HPLC tracking of intermediates identifies side reactions (e.g., oxidation) that reduce yield.

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